molecular formula C22H19N5O6 B3016967 methyl 4-(2-(8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamido)benzoate CAS No. 1251600-97-1

methyl 4-(2-(8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamido)benzoate

Cat. No. B3016967
CAS RN: 1251600-97-1
M. Wt: 449.423
InChI Key: NUDBUNVDZMQKCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound , methyl 4-(2-(8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamido)benzoate, is a complex organic molecule that likely exhibits a range of biological activities due to its structural features. The presence of a [1,2,4]triazolo[4,3-a]pyrazine core is indicative of potential pharmacological properties, as similar structures have been associated with anticonvulsant and antiproliferative activities in various studies .

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions starting from simpler precursors. For instance, the synthesis of indenopyrazoles, which share some structural similarities with the compound of interest, was achieved from indanones and phenyl isothiocyanates in two steps . Similarly, substituted 8-amino-3-benzyl-1,2,4-triazolo[4,3-a]pyrazines were prepared in four stages from phenylacetonitriles . These methods could potentially be adapted to synthesize the compound , with appropriate modifications to the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of the compound likely features a triazolopyrazine moiety linked to a benzoate ester, with additional substituents such as a methoxy group and an acetamido group. These functional groups are known to influence the chemical behavior and interaction of the molecule with biological targets. The triazolopyrazine core, in particular, is a bioisostere of the purine ring, which is a key structural component in many biologically active compounds .

Chemical Reactions Analysis

Compounds with similar structures have been shown to participate in various chemical reactions. For example, methyl 2-benzoylamino-3-dimethylaminopropenoate has been used to synthesize different heterocyclic systems, indicating that the benzoylamino moiety can be a versatile reactant in the formation of complex heterocycles . Additionally, the transformation of oxazolone derivatives into pyrazolones suggests that the compound may also undergo reactions involving its oxo and amino functional groups .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of methyl 4-(2-(8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamido)benzoate are not detailed in the provided papers, related compounds can offer some insights. The presence of methoxy and benzoylamino groups can affect the solubility and stability of the molecule. For instance, the introduction of a methoxycarbonyl group has been found to be essential for the high cell growth inhibition activity of certain compounds . Moreover, the synthesis of pyran-2-ones from oxazolone derivatives suggests that the compound may have the potential to form cyclic structures under certain conditions .

Scientific Research Applications

Synthesis of Heterocyclic Systems

  • Compounds with structural elements related to the specified molecule have been explored for their utility in synthesizing diverse heterocyclic systems. For example, the use of methyl 2-benzoylamino-3-dimethylaminopropenoate in the synthesis of fused pyrimidinones highlights the versatility of similar compounds in generating pharmacologically relevant heterocycles (Stanovnik et al., 1990).

Antimicrobial Activities

  • New triazolopyridazine derivatives, including structures that might be structurally related to the target compound, have been synthesized and evaluated for their antimicrobial activities. This suggests the potential of such compounds in the development of new antimicrobial agents (Bektaş et al., 2010).

Pharmacological Properties

  • Certain compounds with triazolopyridazine cores have been identified as tubulin polymerization inhibitors, showcasing their promise in cancer therapy by inhibiting cell growth and inducing cell cycle arrest in human cancer cells (Minegishi et al., 2015).

Mechanism of Action

Target of Action

Compounds with similar structures, such as [1,2,4]triazolo[4,3-a]quinoxaline derivatives, have been found to intercalate dna . This suggests that the compound might also interact with DNA as its primary target.

Mode of Action

The mode of action of this compound is likely through DNA intercalation . DNA intercalation is a process where a molecule inserts itself between the base pairs in the DNA double helix, causing the DNA to unwind and elongate. This can disrupt the normal functioning of the DNA, including replication and transcription processes.

Pharmacokinetics

The compound’s potential as an anticancer agent suggests that it may have favorable pharmacokinetic properties, such as good bioavailability and selective distribution to cancer cells .

Result of Action

The result of the compound’s action is likely the inhibition of cell growth and division, leading to cell death. This is due to the disruption of DNA replication and transcription processes caused by DNA intercalation .

Safety and Hazards

While triazoles have many beneficial uses, they can also have adverse effects. For example, some triazoles can cause hepatotoxicity and hormonal problems .

Future Directions

The future of triazole research is promising, with potential applications in various fields such as medicinal chemistry, agrochemistry, and materials science . There is ongoing research into the synthesis of new triazole derivatives with improved properties and reduced side effects .

properties

IUPAC Name

methyl 4-[[2-[8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O6/c1-31-16-4-3-5-17(12-16)33-20-19-25-27(22(30)26(19)11-10-23-20)13-18(28)24-15-8-6-14(7-9-15)21(29)32-2/h3-12H,13H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUDBUNVDZMQKCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OC2=NC=CN3C2=NN(C3=O)CC(=O)NC4=CC=C(C=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 4-(2-(8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamido)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.